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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the expression and purification of

recombinant Photosystem II Subunit S (PsbS) protein in Escherichia coli. PsbS is a key protein

involved in non-photochemical quenching (NPQ), a crucial mechanism for photoprotection in

plants. The ability to produce significant quantities of recombinant PsbS is essential for

structural and functional studies aimed at understanding its role in photosynthesis and for

potential applications in drug development and crop improvement.

Introduction
The PsbS protein is an integral membrane protein located in the thylakoid membranes of

photosynthetic organisms. A member of the light-harvesting complex (LHC) protein superfamily,

it plays a critical role in dissipating excess light energy as heat, thereby protecting the

photosynthetic apparatus from photodamage. The expression of membrane proteins like PsbS

in heterologous systems such as E. coli can be challenging due to their hydrophobic nature,

which often leads to the formation of insoluble inclusion bodies.

This document outlines a comprehensive workflow for the successful expression of

recombinant PsbS in E. coli, followed by its purification from inclusion bodies. The protocols

provided are based on established methodologies for recombinant membrane protein

production and have been adapted for PsbS.
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Experimental Workflow Overview
The overall process for obtaining purified recombinant PsbS protein from E. coli involves

several key stages, from the initial cloning of the PsbS gene to the final purification of the

protein. The workflow is designed to maximize the yield of soluble and properly folded protein.
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Figure 1: Experimental workflow for recombinant PsbS expression.

Data Presentation
The following tables summarize the expected quantitative data at various stages of the

recombinant PsbS protein expression and purification process. These values are

representative and may vary depending on the specific experimental conditions and the source

of the PsbS gene.

Table 1: Culture and Induction Parameters
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Parameter Value

E. coli Strain BL21(DE3)

Expression Vector pET-28a(+) with N-terminal His-tag

Culture Medium Luria-Bertani (LB) Broth

Antibiotic Kanamycin (50 µg/mL)

Culture Volume 1 L

Incubation Temperature 37°C

OD600 at Induction 0.6 - 0.8

Inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG)

IPTG Concentration 0.5 - 1.0 mM

Post-induction Temperature 18-25°C

Induction Duration 12 - 16 hours

Table 2: Protein Yield and Purity

Purification Stage
Total Protein (mg/L
culture)

PsbS Protein (mg/L
culture)

Purity (%)

Crude Cell Lysate 1500 - 2000 100 - 150 ~5-10

Isolated Inclusion

Bodies
200 - 300 80 - 120 ~40-50

Solubilized Inclusion

Bodies
150 - 250 70 - 100 ~40-50

After Refolding 50 - 80 20 - 40 ~40-50

After Affinity

Chromatography
5 - 10 4 - 8 >90
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Cloning of PsbS into an Expression Vector
This protocol describes the cloning of the PsbS coding sequence into a pET expression vector,

which allows for high-level protein expression in E. coli under the control of a T7 promoter.

Materials:

PsbS cDNA

pET-28a(+) vector

Restriction enzymes (e.g., NdeI and XhoI)

T4 DNA Ligase

DH5α competent E. coli cells

LB agar plates with Kanamycin (50 µg/mL)

Procedure:

Amplify the PsbS coding sequence by PCR using primers that introduce appropriate

restriction sites (e.g., NdeI at the 5' end and XhoI at the 3' end) and a start codon. A His-tag

can be incorporated into the vector or the primer.

Digest both the PCR product and the pET-28a(+) vector with the selected restriction

enzymes.

Ligate the digested PsbS insert into the linearized pET-28a(+) vector using T4 DNA Ligase.

Transform the ligation mixture into competent DH5α E. coli cells.

Plate the transformed cells on LB agar plates containing Kanamycin and incubate overnight

at 37°C.

Select individual colonies and verify the presence of the correct insert by colony PCR and

DNA sequencing.
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Expression of Recombinant PsbS
Materials:

Verified pET-28a(+)-PsbS plasmid

BL21(DE3) competent E. coli cells

LB broth with Kanamycin (50 µg/mL)

IPTG stock solution (1 M)

Procedure:

Transform the pET-28a(+)-PsbS plasmid into competent BL21(DE3) E. coli cells.

Plate on LB agar with Kanamycin and incubate overnight at 37°C.

Inoculate a single colony into 50 mL of LB broth with Kanamycin and grow overnight at 37°C

with shaking.

The next day, inoculate 1 L of LB broth with Kanamycin with the overnight culture to an initial

OD600 of 0.05-0.1.

Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

Reduce the temperature to 18-25°C and continue to incubate for 12-16 hours with shaking.
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Cell Harvesting by Centrifugation

Resuspend in Lysis Buffer and Lyse Cells (Sonication)

Isolate Inclusion Bodies by Centrifugation

Solubilize Inclusion Bodies in Urea Buffer

Refold Protein by Dialysis

Purify by Ni-NTA Affinity Chromatography
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Figure 2: Purification workflow for recombinant PsbS.

Materials:

E. coli cell pellet expressing PsbS

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF

Inclusion Body Wash Buffer: Lysis Buffer with 1% Triton X-100

Solubilization Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM β-

mercaptoethanol

Refolding Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 0.5 M L-Arginine, 1 mM reduced

glutathione, 0.1 mM oxidized glutathione
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Ni-NTA Affinity Chromatography Buffers:

Binding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 50 mM Imidazole

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole

Procedure:

Cell Lysis and Inclusion Body Isolation:

1. Harvest the induced cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Resuspend the cell pellet in ice-cold Lysis Buffer.

3. Lyse the cells by sonication on ice.

4. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

5. Wash the inclusion body pellet with Inclusion Body Wash Buffer and centrifuge again.

Repeat this step twice.

Solubilization and Refolding:

1. Resuspend the washed inclusion body pellet in Solubilization Buffer and incubate at room

temperature for 1-2 hours with gentle stirring.

2. Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes at 4°C.

3. Refold the protein by stepwise dialysis against Refolding Buffer with decreasing

concentrations of urea (6 M, 4 M, 2 M, 1 M, and finally no urea) at 4°C. Each dialysis step

should be for at least 4 hours.

Affinity Chromatography:

1. After refolding, clarify the protein solution by centrifugation at 20,000 x g for 30 minutes at

4°C.
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2. Equilibrate a Ni-NTA affinity column with Binding Buffer.

3. Load the refolded protein solution onto the column.

4. Wash the column with Wash Buffer until the A280 of the flow-through returns to baseline.

5. Elute the bound PsbS protein with Elution Buffer.

6. Analyze the eluted fractions by SDS-PAGE to confirm purity.

7. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl

pH 7.5, 150 mM NaCl, 10% glycerol).

8. Determine the protein concentration using a Bradford assay or by measuring absorbance

at 280 nm.

Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the expression

and purification of recombinant PsbS protein in E. coli. As PsbS is a membrane protein,

optimization of expression conditions, particularly temperature and induction time, is crucial to

maximize the yield of protein in inclusion bodies. The subsequent solubilization and refolding

steps are critical for obtaining functional protein. The provided workflow and protocols can be

adapted and optimized for specific PsbS orthologs and for various downstream applications,

including structural biology, biochemical assays, and antibody production.

To cite this document: BenchChem. [Application Notes and Protocols for Recombinant PsbS
Protein Expression in E. coli]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1174885#recombinant-psbs-protein-expression-in-e-
coli]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1174885?utm_src=pdf-body
https://www.benchchem.com/product/b1174885?utm_src=pdf-body
https://www.benchchem.com/product/b1174885#recombinant-psbs-protein-expression-in-e-coli
https://www.benchchem.com/product/b1174885#recombinant-psbs-protein-expression-in-e-coli
https://www.benchchem.com/product/b1174885#recombinant-psbs-protein-expression-in-e-coli
https://www.benchchem.com/product/b1174885#recombinant-psbs-protein-expression-in-e-coli
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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